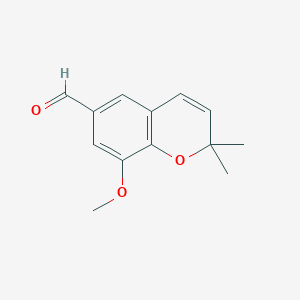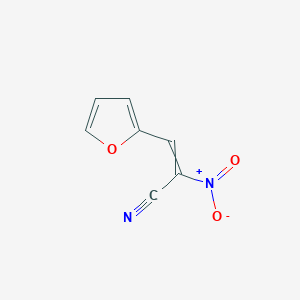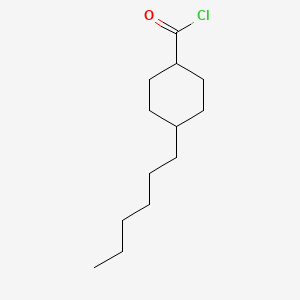
4-Hexylcyclohexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hexyl group and a carbonyl chloride functional group attached to it. The presence of the carbonyl chloride group makes it a reactive intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hexylcyclohexane-1-carbonyl chloride can be synthesized through various methods. One common method involves the reaction of 4-hexylcyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Hexylcyclohexanone+SOCl2→4-Hexylcyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to 4-hexylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-hexylcyclohexanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexane derivatives.
Reduction: 4-Hexylcyclohexanol.
Hydrolysis: 4-Hexylcyclohexanoic acid.
Wissenschaftliche Forschungsanwendungen
4-Hexylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-hexylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarbonyl chloride: Similar structure but lacks the hexyl group.
Hexylcyclohexane: Lacks the carbonyl chloride functional group.
Cyclohexylcarbonyl chloride: Similar structure but with different substituents.
Uniqueness
4-Hexylcyclohexane-1-carbonyl chloride is unique due to the presence of both the hexyl group and the carbonyl chloride functional group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The hexyl group increases the hydrophobicity and potential interactions with other hydrophobic molecules, while the carbonyl chloride group provides a reactive site for further chemical modifications.
Eigenschaften
CAS-Nummer |
67589-91-7 |
|---|---|
Molekularformel |
C13H23ClO |
Molekulargewicht |
230.77 g/mol |
IUPAC-Name |
4-hexylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
DOEQWHNUQQMWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


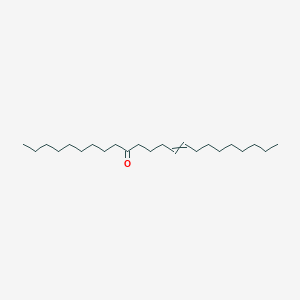
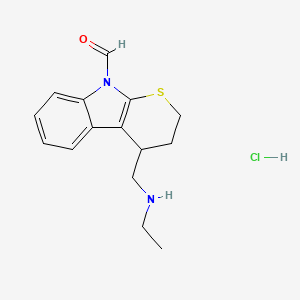
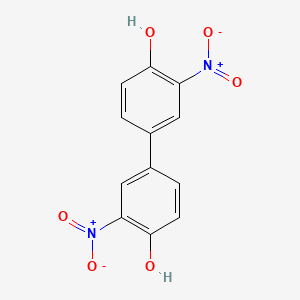

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
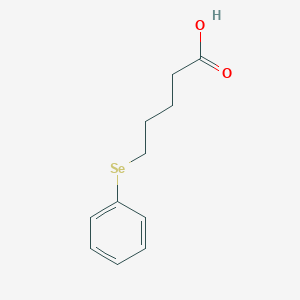

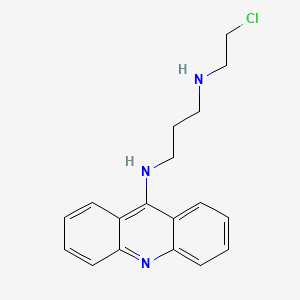

![diethyl 2-[[4-[(E)-2-(2,4-diaminopteridin-6-yl)ethenyl]benzoyl]amino]pentanedioate](/img/structure/B14460773.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
